molecular formula C15H16N2O4S B14930911 N-(3-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)acetamide

N-(3-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B14930911
M. Wt: 320.4 g/mol
InChI Key: RGEWYOUWRPPLPZ-UHFFFAOYSA-N
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Description

N-(3-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)acetamide is a sulfonamide derivative with a methoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 3-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR), leading to antimicrobial and anticancer effects. The compound may also interact with other proteins and pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)acetamide is unique due to its specific methoxyphenyl moiety and sulfonamide linkage, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-[3-[(3-methoxyphenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C15H16N2O4S/c1-11(18)16-12-5-3-6-13(9-12)17-22(19,20)15-8-4-7-14(10-15)21-2/h3-10,17H,1-2H3,(H,16,18)

InChI Key

RGEWYOUWRPPLPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)OC

Origin of Product

United States

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